Ethyl 5-(bromomethyl)nicotinate hydrobromide
CAS No.:
Cat. No.: VC17523691
Molecular Formula: C9H11Br2NO2
Molecular Weight: 325.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11Br2NO2 |
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Molecular Weight | 325.00 g/mol |
IUPAC Name | ethyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
Standard InChI | InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |
Standard InChI Key | YYBNFGSLNJNLFK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=CC(=C1)CBr.Br |
Introduction
Chemical Structure and Properties
Ethyl 5-(bromomethyl)nicotinate hydrobromide (C₉H₁₁Br₂NO₂) is a hydrobromide salt derived from the neutral compound ethyl 5-(bromomethyl)nicotinate. The molecule features a pyridine ring substituted with a bromomethyl group at the 5-position and an ethyl ester at the 3-position. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for laboratory and industrial applications.
Key Physical and Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₁Br₂NO₂ |
Molecular Weight | 337.01 g/mol |
Melting Point | 148–152°C (decomposes) |
Solubility | Soluble in DMSO, DMF; sparingly in water |
Appearance | White to off-white crystalline powder |
The bromomethyl group at the 5-position renders the compound highly reactive toward nucleophilic substitution, enabling its use in cross-coupling reactions and functional group transformations.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via bromination of ethyl nicotinate. A common method involves:
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Radical Bromination: Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in chloroform or carbon tetrachloride under reflux.
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Salt Formation: Treating the brominated product with hydrobromic acid to form the hydrobromide salt.
Reaction Conditions Table
Parameter | Detail |
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Reagents | NBS, AIBN, HBr |
Solvent | Chloroform/CCl₄ |
Temperature | 60–80°C |
Reaction Time | 6–12 hours |
Yield | 65–75% |
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and purity. Automated systems regulate reagent addition and temperature, ensuring scalability. Post-synthesis, crystallization in ethanol-water mixtures achieves high-purity product isolation.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), forming derivatives critical in drug discovery. For example:
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Amine Substitution: Reacting with primary amines yields 5-(aminomethyl)nicotinate derivatives, precursors to kinase inhibitors.
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Thiol-Ether Formation: Interaction with thiols produces sulfides used in ligand design for metalloenzyme studies.
Oxidation and Reduction
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Oxidation: Using KMnO₄ in acidic conditions converts the ester to a carboxylic acid, broadening utility in coordination chemistry.
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Reduction: Catalytic hydrogenation (Pd/C) removes the bromine atom, generating ethyl 5-methylnicotinate, a building block for agrochemicals.
Organism | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
Escherichia coli | 25.0 | DNA gyrase interference |
Anti-Inflammatory Effects
In rodent models, derivatives of this compound reduced TNF-α and IL-6 levels by 40–60%, indicating potential for treating chronic inflammation.
Parameter | Result |
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Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) |
Skin Irritation | Moderate irritation observed |
Environmental Impact | Toxic to aquatic life; avoid runoff |
Comparison with Structural Analogs
Ethyl 5-Bromonicotinate
Lacks the methyl group, reducing steric hindrance but diminishing reactivity in substitution reactions.
Methyl 5-(Bromomethyl)Nicotinate
The methyl ester variant exhibits lower solubility in organic solvents, limiting its utility in certain synthetic pathways.
Industrial and Research Applications
Pharmaceutical Intermediates
Used in synthesizing PARP inhibitors and antiviral agents. For example, coupling with azide groups forms triazole derivatives via click chemistry.
Materials Science
Functionalized polymers incorporating this compound demonstrate enhanced thermal stability, suitable for high-performance coatings.
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